N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide
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Overview
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-aminothiazole.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Suzuki coupling reaction between 2-aminothiazole and a thiophene boronic acid derivative.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the thiazole-thiophene intermediate with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the isonicotinamide moiety using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides and alcohols.
Substitution: Halogenated derivatives and substituted thiazoles.
Scientific Research Applications
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, while the isonicotinamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((4-methyl-2-(phenyl)thiazol-5-yl)methyl)isonicotinamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-((4-methyl-2-(furan-2-yl)thiazol-5-yl)methyl)isonicotinamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl and furan analogs. This uniqueness can lead to different biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-13(21-15(18-10)12-3-2-8-20-12)9-17-14(19)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZONALZFOIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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